3-(Piperidin-3-ylmethyl)phenol;hydrobromide
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Description
“3-(Piperidin-3-ylmethyl)phenol;hydrobromide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Antioxidant and Biological Activity Potential
A study on the compound 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, an alkylaminophenol compound similar in structure, highlighted its high antioxidant value, suggesting potential as a biologically active drug. Theoretical and experimental analyses, including FT-IR, NMR, and UV-Vis spectroscopy, supported the compound's promising characteristics (Ulaş, 2020).
DNA Cleavage and Photodynamic Therapy Applications
The synthesis and characterization of novel water-soluble phthalocyanines derived from a similar piperidine compound showed significant DNA cleavage effects under irradiation, suggesting their potential in photodynamic therapy (Özel et al., 2019).
Anti-Inflammatory and Anti-Arthritic Effects
Piperine, a compound structurally related to piperidine derivatives, demonstrated anti-inflammatory, antinociceptive, and antiarthritic effects in both in vitro and in vivo models. It inhibited the expression of inflammatory mediators and showed potential for pharmaceutical or dietary use in arthritis treatment (Bang et al., 2009).
Gastrointestinal Motility Disorders Treatment
A specific piperidine opioid antagonist, designed for systemic administration, showed high affinity for opioid receptors and potential for treating gastrointestinal motility disorders due to its peripheral selectivity (Zimmerman et al., 1994).
Corrosion Inhibition for Industrial Applications
Benzimidazole derivatives with a piperidine moiety have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds exhibited high inhibition efficiency, demonstrating their potential utility in industrial applications (Yadav et al., 2016).
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.BrH/c14-12-5-1-3-10(8-12)7-11-4-2-6-13-9-11;/h1,3,5,8,11,13-14H,2,4,6-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVNQEDZRNHPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC=C2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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